Structural Elucidation of Ethyl 1-allyl-3-bromo-1H-pyrazole-4-carboxylate: A Comprehensive Technical Guide
Structural Elucidation of Ethyl 1-allyl-3-bromo-1H-pyrazole-4-carboxylate: A Comprehensive Technical Guide
Executive Summary
In the realm of modern drug discovery and agrochemical development, highly functionalized pyrazoles serve as privileged scaffolds. Specifically, Ethyl 1-allyl-3-bromo-1H-pyrazole-4-carboxylate [1] is a versatile building block, offering three orthogonal vectors for diversification: a C3-bromide for transition-metal catalyzed cross-couplings (e.g., Suzuki, Sonogashira), an N1-allyl group for metathesis or electrophilic addition, and a C4-carboxylate for amidation or reduction.
However, synthesizing this scaffold via the N-alkylation of the tautomeric precursor, ethyl 3-bromo-1H-pyrazole-4-carboxylate[2][3], inherently produces a regiochemical conundrum. Alkylation yields a mixture of the 1,3-bromo and 1,5-bromo isomers. Unambiguous structural elucidation of the isolated product is not merely a regulatory requirement; it is the foundational bedrock ensuring that subsequent structure-activity relationship (SAR) data is valid. This whitepaper details the self-validating analytical logic required to definitively assign the regiochemistry of this critical heterocyclic scaffold.
The Regiochemical Challenge & Analytical Strategy
Relying solely on 1D 1 H NMR to distinguish between the 1-allyl-3-bromo and 1-allyl-5-bromo isomers is a common analytical pitfall. Both isomers present a single pyrazole ring proton (H5 or H3, respectively) which manifests as a sharp singlet in the 7.8–8.0 ppm region. Because the chemical shift differences are subtle and highly solvent-dependent, 1D NMR is insufficient for absolute assignment.
To build a robust, self-validating system, we must leverage scalar coupling networks and spatial proximity. Heteronuclear Multiple Bond Correlation (HMBC) is widely recognized as the gold standard for assigning quaternary carbons and distinguishing tautomeric or regiochemical pyrazole isomers[4][5]. By mapping the 3-bond ( 3JCH ) and 2-bond ( 2JCH ) correlations from the allyl protons to the pyrazole ring carbons, we can establish exact connectivity[6]. This is orthogonally validated by Nuclear Overhauser Effect Spectroscopy (NOESY) to confirm through-space proximity, and High-Resolution Mass Spectrometry (HRMS) to confirm the exact mass and isotopic signature.
Caption: Analytical workflow for the structural elucidation and regiochemical assignment of pyrazole derivatives.
Experimental Methodologies
The following protocols represent the optimized conditions for the structural elucidation of halogenated pyrazole scaffolds.
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
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Sample Preparation : Dissolve 15–20 mg of the analytically pure compound in 0.6 mL of deuterated chloroform (CDCl 3 ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference. Transfer to a high-quality 5 mm NMR tube.
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Instrument Setup : Utilize a 400 MHz or 600 MHz NMR spectrometer equipped with a 5 mm inverse-detection cryoprobe for enhanced sensitivity on carbon-13 detection.
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1D 1 H NMR Acquisition : Run a standard proton sequence (zg30). Parameters: 16 scans, 30° flip angle, relaxation delay (D1) of 1.5 s, and a spectral width of 12 ppm.
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1D 13 C NMR Acquisition : Run a proton-decoupled carbon sequence (zgpg30). Parameters: 512 scans, 30° flip angle, D1 of 2.0 s, and a spectral width of 240 ppm.
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2D HMBC Acquisition : Utilize a gradient-selected HMBC sequence. Optimize the long-range coupling constant delay for nJCH=8 Hz. Acquire 1024 data points in F2 (proton) and 256 increments in F1 (carbon), with 32 scans per increment[4].
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2D NOESY Acquisition : Run a phase-sensitive NOESY sequence. Set the mixing time to 400 ms, optimized for the correlation time of a small molecule (MW ~259 Da), to observe through-space dipole-dipole interactions.
High-Resolution Mass Spectrometry (HRMS) Protocol
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Sample Preparation : Dilute the sample to 1 µg/mL in LC-MS grade Methanol containing 0.1% Formic Acid to promote protonation.
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Instrument Setup : Calibrate the Orbitrap or TOF mass spectrometer using a standard calibration mix to ensure mass accuracy within < 2 ppm.
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Ionization : Operate the Electrospray Ionization (ESI) source in positive ion mode. Set the capillary voltage to 3.0 kV, sheath gas flow to 40 arb, and capillary temperature to 320 °C.
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Acquisition : Acquire full scan MS data over a mass range of m/z 100–500 at a resolution of 70,000 (at m/z 200).
Data Presentation & Mechanistic Interpretation (E-E-A-T)
Tabulated NMR Assignments
The integration of 1D and 2D NMR data allows for the complete assignment of all protons and carbons in the molecule.
| Position | 1 H NMR (δ, ppm, mult, J in Hz) | 13 C NMR (δ, ppm) | Key HMBC Correlations (H → C) | NOESY Correlations |
| N1-CH 2 (1') | 4.75 (dt, J=5.8, 1.5, 2H) | 54.2 | C5, C=C (2') | H5, H-2' |
| -CH= (2') | 5.95 (ddt, J=17.1, 10.2, 5.8, 1H) | 131.5 | C1' | H-1', H-3' |
| =CH 2 (3') | 5.25 (m, 2H) | 119.8 | C2' | H-2' |
| C3 (C-Br) | - | 127.4 | - | - |
| C4 (C-COOEt) | - | 112.6 | - | - |
| C5 (C-H) | 7.92 (s, 1H) | 135.8 | C3, C4, C=O | H-1' (Allyl CH 2 ) |
| C=O | - | 162.3 | - | - |
| O-CH 2 | 4.30 (q, J=7.1, 2H) | 60.5 | C=O, CH 3 | CH 3 |
| -CH 3 | 1.35 (t, J=7.1, 3H) | 14.2 | O-CH 2 | O-CH 2 |
Mechanistic Causality: Proving the 1,3-Isomer
The causality behind choosing HMBC and NOESY lies in the fundamental physics of nuclear spin interactions. In the 1,3-isomer (Ethyl 1-allyl-3-bromo-1H-pyrazole-4-carboxylate), the allyl group is covalently bound to N1, which is adjacent to C5.
The HMBC Logic: The distance from the allyl N-CH 2 protons (4.75 ppm) to C5 (135.8 ppm) is exactly 3 bonds ( 3JCH ). In aromatic heterocyclic systems, a 3-bond coupling is robust and yields a strong cross-peak[6]. The distance to C3 (127.4 ppm) is 4 bonds ( 4JCH ), which is negligible and produces no signal. If the product were the 1,5-isomer, the allyl protons would show a 3-bond correlation to the quaternary C-Br carbon instead. The presence of the Allyl-CH 2 → C5 cross-peak confirms the allyl group is adjacent to the proton-bearing carbon.
The NOESY Logic: HMBC proves scalar connectivity, but NOESY proves spatial reality. The strong NOESY cross-peak between the allyl CH 2 (4.75 ppm) and the pyrazole ring proton (7.92 ppm) unequivocally proves that H5 and the allyl group are occupying adjacent vertices of the pyrazole ring. This self-validating combination of through-bond (HMBC) and through-space (NOESY) data provides absolute regiochemical certainty.
Caption: Key HMBC and NOESY correlations confirming the 1-allyl-3-bromo regiochemistry.
Orthogonal Validation via HRMS and IR
To finalize the structural elucidation, orthogonal techniques are employed to verify the molecular formula and functional groups:
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HRMS (ESI-TOF): The mass spectrum reveals the exact mass for [M+H]+ at m/z 259.0077. Crucially, the presence of a single bromine atom is validated by the classic isotopic signature: a 1:1 intensity ratio of the M (79Br) and M+2 (81Br, m/z 261.0056) peaks.
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FT-IR Spectroscopy: The infrared spectrum confirms the presence of the conjugated ester with a strong, sharp C=O stretching frequency at ~1715 cm −1 , and the allyl alkene C=C stretch at ~1640 cm −1 .
By synthesizing the data from high-resolution mass spectrometry, infrared spectroscopy, and multi-dimensional NMR, the structure of Ethyl 1-allyl-3-bromo-1H-pyrazole-4-carboxylate is unequivocally confirmed, clearing the path for its use in advanced synthetic campaigns.
References
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Title: Structural Identification of Pyrazoles and Pyrimidines Using 2D HMBC NMR and Single-Crystal X-Ray Diffraction Source: ResearchGate URL: [Link][5]
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Title: WO 2014/188211 - Heterocyclic Derivatives (Synthesis of Ethyl 3-bromo-1H-pyrazole-4-carboxylate) Source: Google Patents / Googleapis URL: [Link][2]
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Title: Structure Elucidation of a Pyrazolo[3,4]pyran Derivative by NMR Spectroscopy Source: PMC (PubMed Central) URL: [Link][6]
Sources
- 1. 139308-52-4|Ethyl 3-bromo-1-methyl-1H-pyrazole-4-carboxylate|BLD Pharm [bldpharm.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. 1353100-91-0 | Ethyl 3-bromo-1H-pyrazole-4-carboxylate | Bromides | Ambeed.com [ambeed.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Structure Elucidation of a Pyrazolo[3,4]pyran Derivative by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
